![molecular formula C21H20N2O5 B505024 N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B505024.png)
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide is a complex organic compound with a unique structure that includes a furan ring, an amide linkage, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amide bond formation: The furan ring is then coupled with an amine group through an amide bond formation reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of methoxy groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and amide linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance its binding affinity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide
- N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide
Uniqueness
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide is unique due to the presence of both furan and methoxy groups, which may confer specific chemical and biological properties not found in similar compounds
Propriétés
Formule moléculaire |
C21H20N2O5 |
|---|---|
Poids moléculaire |
380.4g/mol |
Nom IUPAC |
N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H20N2O5/c1-26-18-10-9-14(12-19(18)27-2)20(24)23-17-8-4-3-7-16(17)21(25)22-13-15-6-5-11-28-15/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
ZNAVFKTWAYLACV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



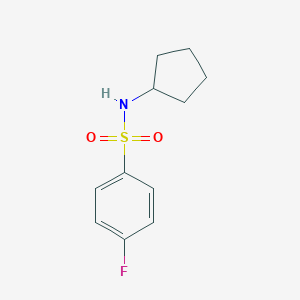
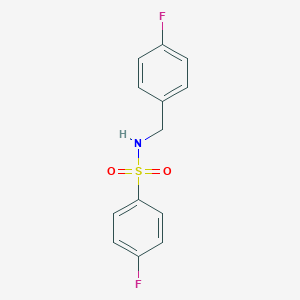
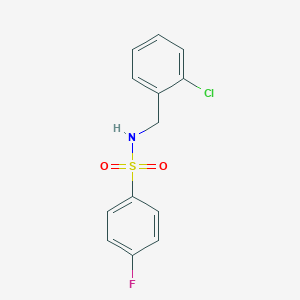
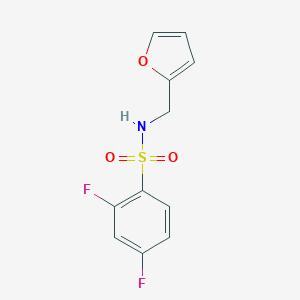
![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)
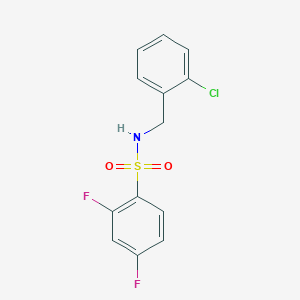
![2-[(2-fluorobenzoyl)amino]-N-phenylbenzamide](/img/structure/B504951.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B504952.png)
![N-[2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504954.png)
![N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B504957.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B504958.png)


